

CAS number 2364584-75-6 properties and availability

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Compound of Interest

Compound Name: 5-(4-bromo-2,3-difluorophenyl)oxazole

CAS No.: 2379321-77-2

Cat. No.: B6294053

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Technical Profile: CAS 2364584-75-6 5-(4-Bromo-2,5-difluorophenyl)oxazole: A Strategic Building Block for Medicinal Chemistry[1] Executive Summary

CAS 2364584-75-6, chemically known as 5-(4-Bromo-2,5-difluorophenyl)oxazole, is a high-value heteroaromatic intermediate utilized in the synthesis of complex pharmaceutical ingredients.[1][2] Characterized by a 2,5-difluorophenyl core fused to an oxazole ring, this compound serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural motifs—specifically the bioisosteric oxazole and the metabolically stable fluorinated phenyl ring—make it a "privileged scaffold" in the development of kinase inhibitors, PROTACs, and modulators of G-protein coupled receptors (GPCRs).[1]

Chemical Identity & Physicochemical Properties

The following table summarizes the core identifiers and calculated properties essential for experimental planning.

Property	Value
Chemical Name	5-(4-Bromo-2,5-difluorophenyl)oxazole
CAS Number	2364584-75-6
Molecular Formula	C ₉ H ₄ BrF ₂ NO
Molecular Weight	260.03 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
LogP (Predicted)	~3.38
TPSA	26.03 Å ²
Purity Grade	Typically ≥98% (HPLC) for research applications
SMILES	<chem>FC1=CC(C2=CN=CO2)=C(F)C=C1Br</chem>

Structural Analysis & Medicinal Utility

This compound is not merely a reagent; it is a designed scaffold containing three key features for drug design:

- **Oxazole Ring:** Acts as a bioisostere for amides or esters, improving metabolic stability against hydrolysis while maintaining hydrogen bond acceptor capability (via the nitrogen atom).[1] It often mimics the peptide bond in peptidomimetics.[1]
- **2,5-Difluorophenyl Moiety:** The strategic placement of fluorine atoms modulates the pKa of the aromatic ring, alters lipophilicity, and blocks metabolic "soft spots" (sites of cytochrome P450 oxidation), thereby extending the half-life of the final drug candidate.[1]
- **Aryl Bromide Handle:** The bromine atom at the 4-position is highly reactive toward oxidative addition by transition metals, serving as a "universal socket" for attaching diverse

pharmacophores.[1]

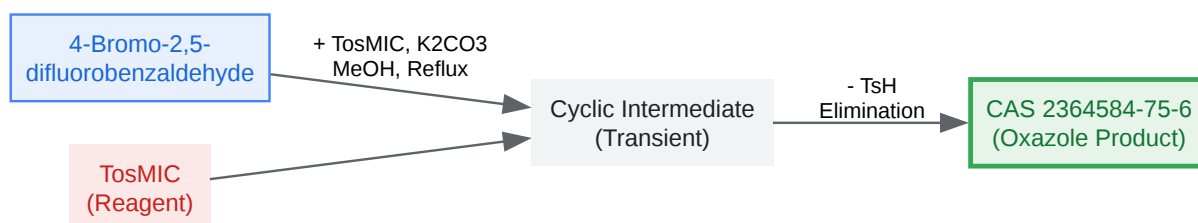
Synthetic Pathways & Manufacturing

While proprietary manufacturing routes exist, the synthesis of CAS 2364584-75-6 generally follows established heteroaromatic ring construction methodologies.[1]

Mechanism of Synthesis (Retrosynthetic Analysis)

The most robust route involves the Van Leusen Oxazole Synthesis, reacting a specific aldehyde with Tosylmethyl isocyanide (TosMIC).[1]

- Precursor: 4-Bromo-2,5-difluorobenzaldehyde.[1]
- Reagent: Tosylmethyl isocyanide (TosMIC).[1]
- Conditions: Basic conditions (e.g., K_2CO_3 in MeOH) to effect the [3+2] cycloaddition followed by elimination of the sulfinate group.[1]



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Figure 1: Proposed synthetic pathway via Van Leusen chemistry.

Experimental Protocols

Protocol A: Handling and Stock Solution Preparation

- Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for biological stock solutions due to the compound's lipophilicity.[1]
- Storage: Powder should be stored at 2–8°C under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

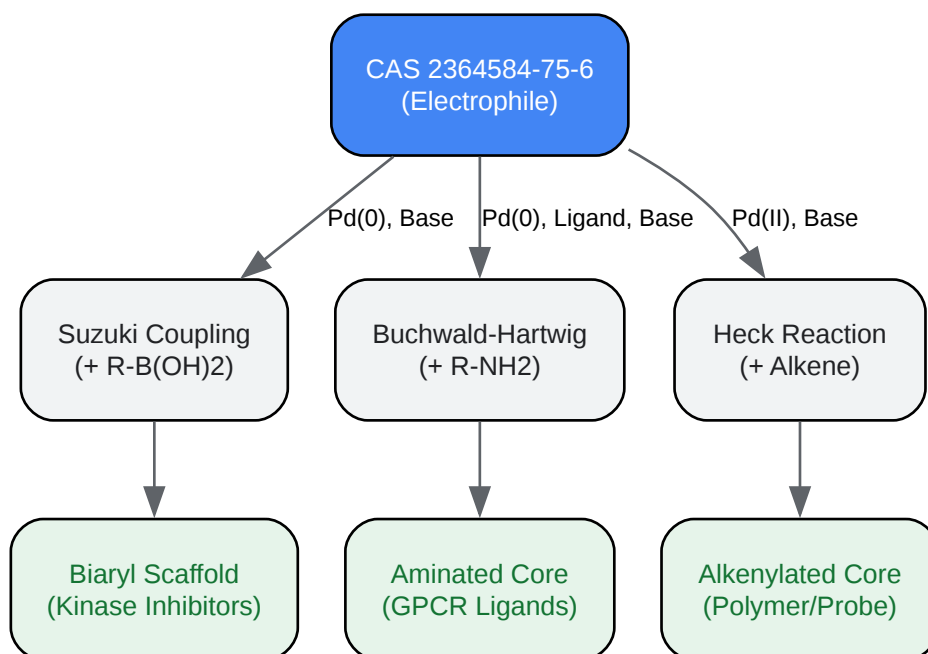
- Procedure:
 - Weigh 2.60 mg of CAS 2364584-75-6.
 - Add 1.0 mL of anhydrous DMSO to generate a 10 mM stock solution.
 - Vortex for 30 seconds until fully dissolved.
 - Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: General Suzuki-Miyaura Coupling (Cross-Coupling Application)

This protocol validates the reactivity of the bromide handle.[\[1\]](#)

- Reagents:
 - Substrate: 1.0 eq CAS 2364584-75-6.[\[1\]](#)
 - Partner: 1.2 eq Aryl Boronic Acid.
 - Catalyst: 5 mol% Pd(dppf)Cl₂[\[1\]](#)·DCM.
 - Base: 2.0 eq K₂CO₃ (2M aqueous).[\[1\]](#)
 - Solvent: 1,4-Dioxane.
- Workflow:
 - Charge a microwave vial with the substrate, boronic acid, and catalyst.[\[1\]](#)
 - Purge with Nitrogen for 5 minutes.[\[1\]](#)
 - Add degassed solvent and base.[\[1\]](#)
 - Heat to 90°C for 2–4 hours.
 - Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

- Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]



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Figure 2: Divergent synthesis applications using the bromide handle.[1]

Availability & Sourcing

This compound is currently available as a "Building Block" from specialized chemical suppliers catering to drug discovery.[1]

- Primary Suppliers:
 - ChemScene: Catalog No. CS-0192743.[1][2]
 - BLDpharm: Catalog No. BD01525991.[1]
 - Boroncore: Catalog No.[1][3] BC016649.[1][4]
- Lead Time: Typically in stock (USA/China warehouses) or 2-3 weeks for synthesis.[1]
- Regulatory Status: For Research Use Only (RUO).[1] Not approved for human therapeutic use.[1]

References

- ChemScene Product Data. 5-(4-Bromo-2,5-difluorophenyl)oxazole. Retrieved from [1]
- BLDpharm Catalog. Product BD01525991 Specifications. Retrieved from [1]
- Van Leusen, A. M., et al. "Synthesis of oxazoles from tosylmethyl isocyanide and aldehydes." [1] Tetrahedron Letters 13.23 (1972): 2369-2372.[1] (Foundational chemistry citation).[1][3]
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." [1] Journal of Medicinal Chemistry 61.14 (2018): 5822–5880. [1] (Mechanistic insight on fluorine utility).

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Sources

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